

A Comparative Guide to the Structure-Activity Relationship of (-)-Cleistenolide Analogues

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Compound of Interest

Compound Name: (-)-Cleistenolide

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(-)-Cleistenolide, a naturally occurring α,β -unsaturated δ -lactone, has garnered significant interest in the scientific community for its potent biological activities. This guide provides a comprehensive comparison of **(-)-Cleistenolide** analogues, summarizing their structure-activity relationships (SAR) with a focus on their antiproliferative and antimicrobial properties. Experimental data is presented in structured tables, and detailed methodologies for key experiments are provided to support further research and development.

Key Structure-Activity Relationship Insights

The biological activity of **(-)-Cleistenolide** analogues is intricately linked to their stereochemistry and the nature of substituents on the lactone ring. The core α,β -unsaturated δ -lactone moiety is a critical pharmacophore, likely exerting its biological effects through Michael addition reactions with biological nucleophiles, such as cysteine residues in key proteins.

Stereochemistry at C-5

A pivotal factor influencing the antiproliferative activity of **(-)-Cleistenolide** analogues is the stereochemistry at the C-5 position. Studies have shown that inversion of the stereocenter from the natural (5S) configuration to the (5R) configuration can lead to a significant enhancement in cytotoxicity against various cancer cell lines.

Substitutions at C-4 and C-6

Modifications at the C-4 and C-6 positions of the cleistenolide scaffold have been explored to modulate biological activity. Acylation and the introduction of aromatic moieties at these positions have been shown to influence both the potency and selectivity of the analogues. For instance, the introduction of a cinnamoyl group has been found to be beneficial for antiproliferative activity.

Comparative Performance Data

The following tables summarize the in vitro antiproliferative and antimicrobial activities of selected **(-)-Cleistenolide** analogues.

Table 1: Antiproliferative Activity of (-)-Cleistenolide Analogues (IC₅₀ in μM)

Compound	K562	HL-60	Jurkat	Raji	MCF-7	MDA-MB 231	HeLa	A549	MRC-5 (Normal)
(-)-Cleistanolide (1)	7.65	-	-	-	-	-	-	-	>100
(5R)-Cleistanolide (2)	0.21	-	-	-	-	-	-	-	>100
Analog 5	0.34	-	-	-	-	0.09	-	-	64.39
Analog 6	0.33	-	-	-	-	-	-	-	>100
4-O-cinnamoyl derivative 3	0.76	-	-	-	-	-	-	-	Inactive
4,6-di-O-benzyl derivative 17	0.67	-	-	-	-	-	-	-	Inactive
2,4,6-trichlorobenzoyl derivative 12	-	-	-	-	-	0.02	-	-	Inactive

Doxorubicin	0.25	-	-	-	-	0.09	-	-	-
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Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 2: Antimicrobial Activity of (-)-Cleistenolide Analogues (MIC in $\mu\text{g/mL}$)

Compound	S. aureus	B. subtilis	E. coli	P. aeruginosa	C. albicans
(-)-Cleistenolide (1)	128	64	>256	>256	128
Analogue A	32	16	128	256	64
Analogue B	16	8	256	>256	32
Chloramphenicol	8	4	8	32	-
Amphotericin B	-	-	-	-	2

Note: Analogue A and B represent synthesized derivatives with enhanced lipophilicity. Specific structures are detailed in the cited literature.

Experimental Protocols

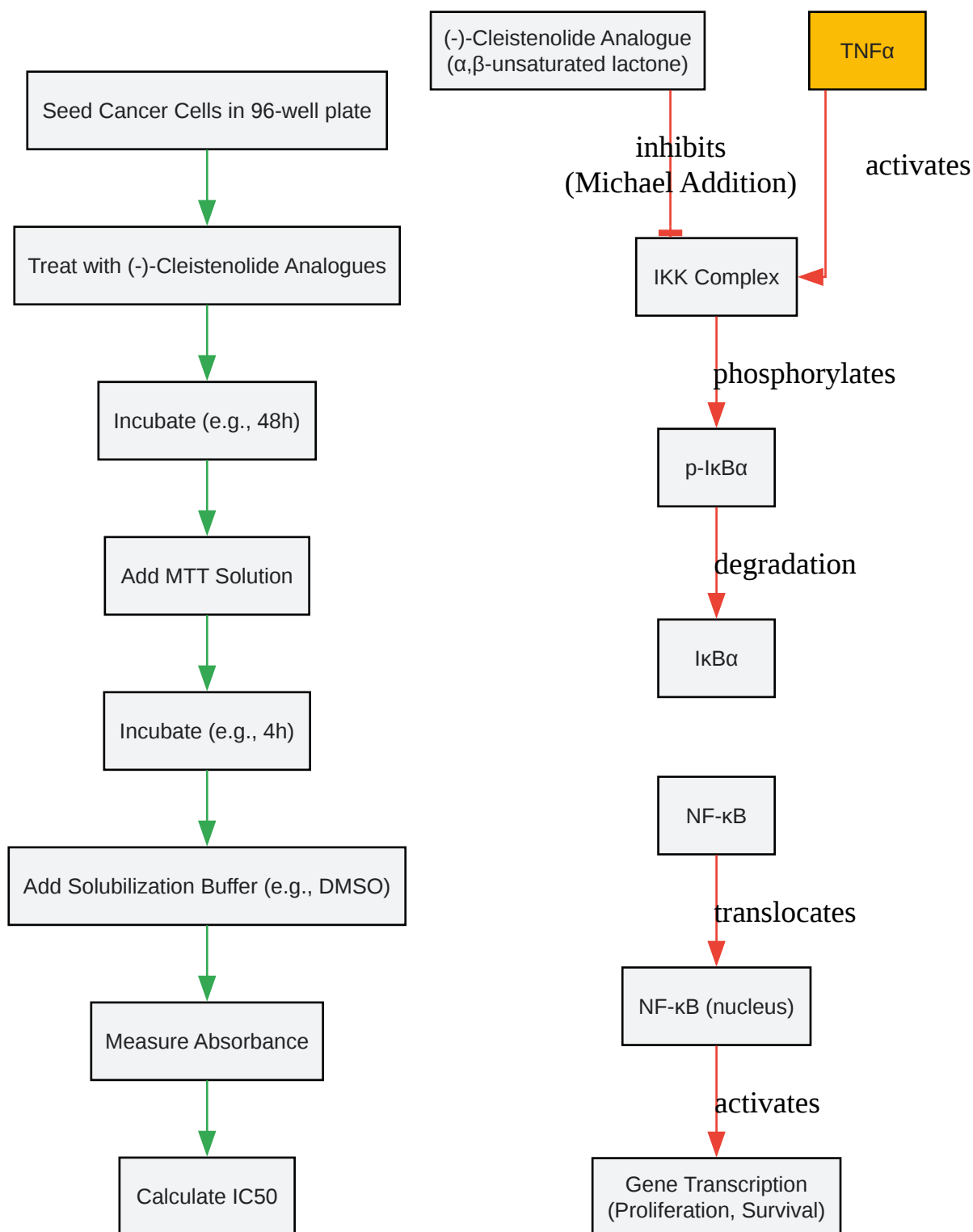
Synthesis of (-)-Cleistenolide Analogues

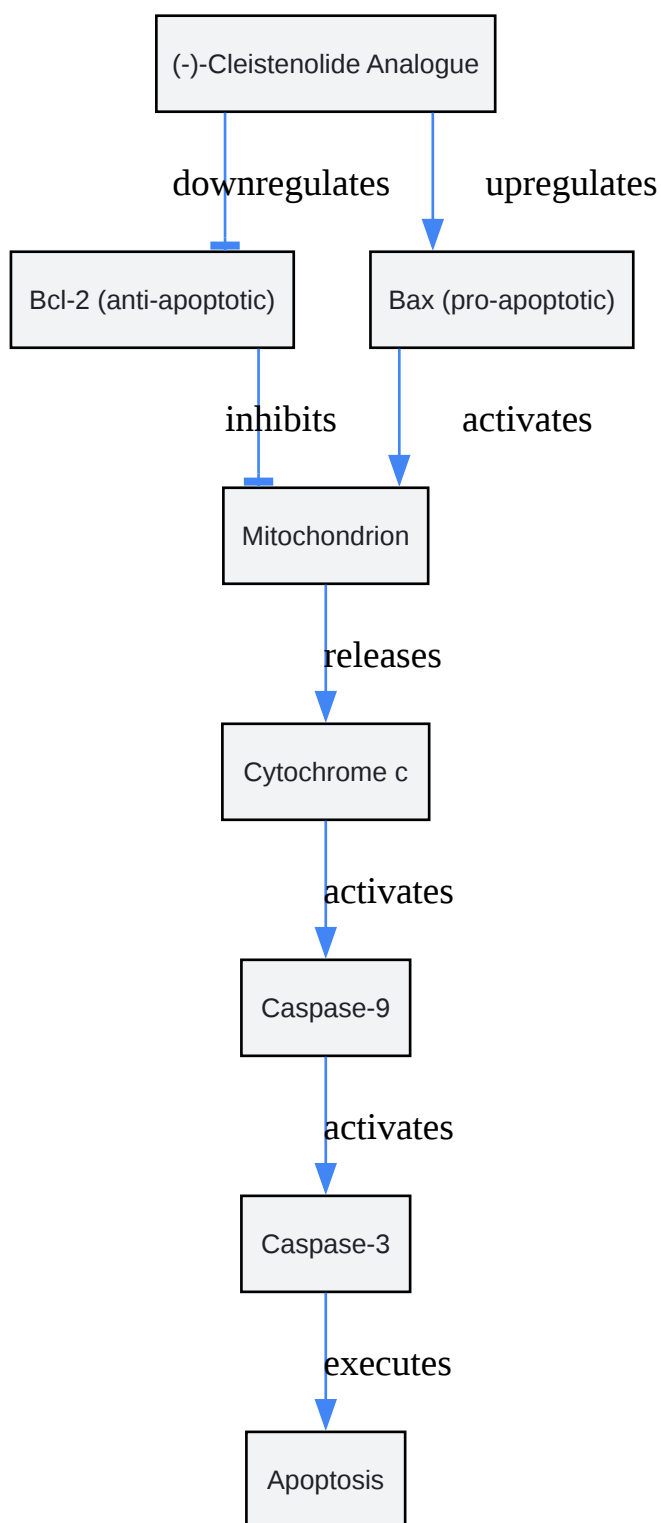
The synthesis of **(-)-Cleistenolide** and its analogues typically commences from a chiral pool starting material, such as D-glucose. Key synthetic steps often include:

- **Oxidative Cleavage:** Cleavage of specific C-C bonds in the glucose derivative to generate a suitable precursor aldehyde.

- Z-selective Wittig Olefination: Chain elongation of the aldehyde with a phosphorus ylide to introduce a Z-alkene moiety.
- δ -Lactonization: Cyclization to form the characteristic δ -lactone ring.
- Functional Group Manipulations: Introduction of various substituents at the C-4 and C-6 positions through acylation, benzylation, or other standard transformations.

A representative experimental workflow for the synthesis is depicted below.





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